molecular formula C14H21ClO2S B5044325 1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

Cat. No.: B5044325
M. Wt: 288.8 g/mol
InChI Key: ZFFWGKCTZPQDIH-UHFFFAOYSA-N
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Description

1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is an organic compound that features a butylsulfanyl group, a chlorophenyl group, and a methoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl alcohol with 1-butylthiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butylsulfanyl-3-[(4-fluorophenyl)methoxy]propan-2-ol
  • 1-Butylsulfanyl-3-[(4-bromophenyl)methoxy]propan-2-ol
  • 1-Butylsulfanyl-3-[(4-methylphenyl)methoxy]propan-2-ol

Uniqueness

1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO2S/c1-2-3-8-18-11-14(16)10-17-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFWGKCTZPQDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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